3-Bromo-2,6-bisnitro-5-methoxypyridine
Description
3-Bromo-2,6-bisnitro-5-methoxypyridine is a halogenated and nitro-substituted pyridine derivative. Its molecular formula is C₆H₃BrN₃O₅, with a molecular weight of 278.01 g/mol. The compound features:
- A bromine atom at position 3,
- Nitro groups at positions 2 and 6,
- A methoxy group at position 4.
This substitution pattern creates a highly electron-deficient aromatic system, making it reactive in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.
Properties
CAS No. |
326899-80-3 |
|---|---|
Molecular Formula |
C6H4BrN3O5 |
Molecular Weight |
278.02 g/mol |
IUPAC Name |
3-bromo-5-methoxy-2,6-dinitropyridine |
InChI |
InChI=1S/C6H4BrN3O5/c1-15-4-2-3(7)5(9(11)12)8-6(4)10(13)14/h2H,1H3 |
InChI Key |
SRZZCSXOCJYUDB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])Br |
Canonical SMILES |
COC1=CC(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and stability of pyridine derivatives are heavily influenced by substituent positions. Below is a comparative analysis:
Key Findings :
- Nitro Groups: The dual nitro groups in the target compound significantly enhance electrophilicity compared to mono-nitro analogs. This increases susceptibility to reduction or displacement reactions, which is critical in explosive or dye synthesis.
- Methoxy vs. Methyl : The methoxy group (electron-donating) at C5 in the target compound partially counteracts the electron-withdrawing effects of nitro groups, creating regioselective reaction sites .
Physical Properties and Stability
Data from analogs suggest the following trends:
Notes:
- Nitro groups in the target compound may lower thermal stability, necessitating controlled synthesis conditions .
Pharmaceutical Intermediates
- 3-Bromo-5-Methoxypyridine : A key intermediate in kinase inhibitor synthesis. Its nitro-free structure limits undesired side reactions .
- Target Compound : The nitro groups enable regioselective amination or reduction, useful in antimalarial or antiviral drug precursors .
Agrochemicals
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